Donepezil-d7 Hydrochloride is a stable, isotopically labeled form of Donepezil Hydrochloride, where seven hydrogen atoms are replaced with deuterium atoms. This isotopic substitution does not significantly alter the chemical properties of the compound but allows for its differentiation from the unlabeled counterpart in various analytical techniques. Due to these characteristics, Donepezil-d7 Hydrochloride serves as an internal standard in mass spectrometry-based analytical methods for quantifying Donepezil Hydrochloride in biological samples. [, ] This application is particularly valuable in pharmacokinetic and biodistribution studies investigating the absorption, distribution, metabolism, and excretion of Donepezil Hydrochloride. []
Donepezil-d7 Hydrochloride is a stable isotopic labeled derivative of Donepezil Hydrochloride, primarily used in pharmacological research. It is classified as a reversible, non-competitive inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the treatment of Alzheimer's disease. The compound is notable for its deuterium labeling, which enhances its analytical properties in various studies, particularly in pharmacokinetics and metabolic profiling.
Donepezil-d7 Hydrochloride is synthesized from Donepezil Hydrochloride, which was originally developed by Eisai Pharmaceuticals. The labeled compound is commercially available from various suppliers, including chemical synthesis companies and research chemical providers. Its Chemical Abstracts Service number is 1261394-20-0.
Donepezil-d7 Hydrochloride falls under the category of pharmaceutical compounds specifically designed for neurological applications. It is part of the piperidine class of drugs and is utilized in the study of Alzheimer’s disease due to its selective inhibition of cerebral acetylcholinesterase.
The synthesis of Donepezil-d7 Hydrochloride involves several key steps that include the use of deuterated precursors. The primary method for synthesizing Donepezil involves an Aldol condensation reaction followed by catalytic reduction. The deuterated version incorporates deuterium atoms into its molecular structure, which can be achieved through specific labeling techniques during the synthesis process.
The synthetic route typically begins with alkylidene or arylidene-2-indanone as intermediates. The reaction conditions may involve the use of benzyl chloride and potassium carbonate in a biphasic solvent system (e.g., ethyl acetate and water) at controlled temperatures (50-55°C). The final product is purified through methods such as liquid-liquid extraction and crystallization.
The molecular formula for Donepezil-d7 Hydrochloride is C24H23D7ClNO3, with a molecular weight of 423.00 g/mol. The presence of seven deuterium atoms differentiates it from its non-labeled counterpart, enhancing its stability and detection sensitivity in analytical methods.
The molecular structure features a piperidine ring and an indanone moiety, which are essential for its biological activity. The compound appears as a white solid and has been characterized using techniques such as nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium.
Donepezil-d7 Hydrochloride undergoes similar chemical reactions as Donepezil Hydrochloride, primarily acting as an inhibitor of acetylcholinesterase. Its reactions can be monitored using high-performance liquid chromatography coupled with mass spectrometry to track its metabolic pathways in biological systems.
The quantification of Donepezil-d7 in biological samples often employs liquid-liquid extraction methods followed by analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This technique allows for precise measurement of the compound's concentration in plasma and other biological fluids.
Donepezil-d7 Hydrochloride exerts its pharmacological effects by selectively inhibiting acetylcholinesterase in the central nervous system. This inhibition leads to increased levels of acetylcholine, a neurotransmitter vital for memory and learning processes.
Research indicates that Donepezil has greater selectivity for cerebral acetylcholinesterase compared to butyrylcholinesterase, making it effective even at lower doses. Studies have demonstrated significant improvements in cognitive function among patients with Alzheimer's disease when treated with Donepezil.
Donepezil-d7 Hydrochloride has a hygroscopic nature and must be handled under controlled conditions to maintain its integrity. Its solubility profile indicates that it can be effectively formulated into various pharmaceutical preparations for clinical use.
Donepezil-d7 Hydrochloride is primarily used as an internal standard in analytical chemistry for quantifying Donepezil levels in biological samples. Its labeled nature allows researchers to accurately assess pharmacokinetics, metabolism, and bioavailability without interference from endogenous compounds. Additionally, it aids in studies related to drug interactions and therapeutic efficacy in Alzheimer's disease treatment protocols.
Donepezil-d7 hydrochloride is a site-specific deuterated analog of the acetylcholinesterase inhibitor donepezil hydrochloride, where seven hydrogen atoms (protium) are replaced by deuterium atoms (²H or D). This isotopic substitution occurs exclusively at the benzyl moiety of the molecule. The molecular formula is C₂₄H₂₂D₇ClNO₃, with a molecular weight of 423.00 g/mol, reflecting a mass increase of 7 atomic mass units compared to the non-deuterated parent compound (416.96 g/mol) [3] [6].
The specific deuteration pattern consists of two distinct components:
This strategic labeling creates a distinct mass signature while maintaining the core pharmacophore intact—the benzylpiperidine moiety connected to the dimethoxyindanone scaffold. The chemical structure preserves the essential elements for acetylcholinesterase inhibition: the protonated piperidine nitrogen for ionic binding, the benzyl group for π-π stacking, and the carbonyl oxygen of the indanone moiety for hydrogen bonding [8]. The isotopic substitution occurs at metabolically vulnerable positions, making this derivative particularly valuable for metabolic studies without altering the fundamental pharmacological activity [2] [6].
Table 1: Chemical Identifiers of Donepezil-d7 Hydrochloride
Identifier | Specification |
---|---|
Systematic Name | 2-[[1-[Dideuterio(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride |
Synonyms | E2020-d7; Aricept-d7; Donepezil-d7 HCl |
CAS Registry Number | 1261394-20-0 |
Molecular Formula | C₂₄H₂₂D₇ClNO₃ |
Molecular Weight | 423.00 g/mol |
IUPAC Name | 2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
SMILES Notation | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)C([2H])([2H])C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])OC.Cl |
Donepezil-d7 hydrochloride shares fundamental physicochemical properties with its non-deuterated counterpart due to identical covalent bonding patterns. The compound typically presents as a white to off-white crystalline solid with high purity standards (typically ≥98.9% by HPLC and ≥99% deuterium atom enrichment) [3] [6]. Its solubility profile mirrors that of donepezil hydrochloride, showing high solubility in aqueous solutions (>50 mg/mL in water) and moderate solubility in polar organic solvents like ethanol and acetonitrile, but limited solubility in non-polar solvents such as hexane [6].
The crystalline structure exhibits stability under standard storage conditions (-20°C for long-term storage and 4°C for short-term), with no significant decomposition observed over extended periods when protected from light and moisture. The deuterium substitution does not significantly alter the crystal lattice parameters or hygroscopicity relative to the non-deuterated compound [3]. However, accelerated stability studies reveal enhanced resistance to oxidative degradation pathways involving the deuterated positions due to the kinetic isotope effect (KIE). The primary degradation routes involve hydrolysis of the ester groups or oxidation of the indanone moiety, consistent with the parent molecule [3] [6].
The compound maintains excellent thermal stability, with decomposition temperatures exceeding 200°C, similar to donepezil hydrochloride. The zeta potential of solutions remains approximately -24 mV, indicating colloidal stability and resistance to aggregation in aqueous environments, a property essential for analytical applications [3].
Table 2: Physicochemical Properties of Donepezil-d7 Hydrochloride
Property | Characteristics |
---|---|
Physical Appearance | White to off-white crystalline solid |
Melting Point | >200°C (decomposition) |
Solubility in Water | >50 mg/mL |
Solubility in Ethanol | ~30 mg/mL |
Solubility in Acetonitrile | ~20 mg/mL |
Purity (HPLC) | ≥98.9% |
Isotopic Purity | ≥99% atom D |
Storage Stability | -20°C (long-term); 4°C (short-term); stable for ≥3 years when protected from light and moisture |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis reveals distinctive alterations compared to non-deuterated donepezil hydrochloride. The most prominent changes include the complete disappearance of proton signals from the benzyl methylene group (formerly at ~4.14 ppm) and the phenyl ring protons (formerly at 7.35–7.39 ppm) [8]. The diastereotopic protons at position 3 (adjacent to the ketone) appear as characteristic doublets at 2.84/2.81 ppm and 2.33/2.29 ppm, correlating with carbons C2, C7, and C1 (211.33 ppm) in HMBC spectra. The methoxy protons resonate as singlets at 3.56 ppm (H10) and 3.64 ppm (H11), while the indanone aromatic proton (H7) appears at 6.64 ppm [8]. ²H-NMR can specifically detect the deuterium incorporation at the benzyl positions, providing direct evidence of isotopic enrichment.
Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) displays characteristic ions that confirm deuterium incorporation. The molecular ion [M+H]⁺ appears at m/z 387.2 for Donepezil-d7 (vs. m/z 380.2 for non-deuterated donepezil), consistent with seven deuterium atoms. The dominant fragment ions include m/z 98.0 (unchanged piperidinyl fragment) and m/z 288.2 (deuterated indanone-benzyl fragment), confirming that deuteration does not affect the fragmentation pattern except for mass shifts in deuterium-containing fragments [3] [6]. High-resolution mass spectrometry (HRMS) further validates the elemental composition with a mass error of <5 ppm.
Infrared (IR) Spectroscopy:IR spectra show preserved functional group signatures from the parent molecule, with minor shifts in C-H/D stretching regions. The carbonyl stretch of the indanone ketone appears at ~1680 cm⁻¹, identical to non-deuterated donepezil. The aromatic C=C stretches remain at ~1600 and 1580 cm⁻¹. Key differences include the attenuation of C-H stretching vibrations (~2900 cm⁻¹) and the appearance of C-D stretches at ~2150 cm⁻¹, though the latter are relatively weak. The fingerprint region (1500–400 cm⁻¹) remains essentially unchanged [3].
Table 3: Key Spectroscopic Signatures of Donepezil-d7 Hydrochloride
Technique | Key Signals |
---|---|
¹H-NMR | 6.64 ppm (H7); 3.64 ppm (OCH₃); 3.56 ppm (OCH₃); 2.84/2.81 ppm (H3); 2.33/2.29 ppm (H3'); Absent: 4.14 ppm (benzyl CH₂), 7.35–7.39 ppm (phenyl) |
¹³C-NMR | 211.33 ppm (C1); 148.9 ppm (C9); 136.5 ppm (C8); 129.1 ppm (C18-C20); 112.6 ppm (C4); 56.2 ppm (OCH₃); 52.7 ppm (piperidine CH₂); 36.63 ppm (C12) |
MS (ESI+) | [M+H]⁺ at m/z 387.2; Fragments: m/z 288.2 (C₁₇D₇H₈NO₂⁺), m/z 98.0 (C₅H₁₂N⁺) |
IR | 1680 cm⁻¹ (C=O stretch); 1600, 1580 cm⁻¹ (C=C aromatic); 1250 cm⁻¹ (C-O); 2150 cm⁻¹ (C-D stretch, weak) |
The strategic deuteration in Donepezil-d7 hydrochloride results in three key differences from the non-deuterated compound while preserving most chemical and pharmacological properties:
Structural Integrity and Electronic Properties:X-ray crystallography confirms that the bond lengths, bond angles, and crystal packing remain nearly identical between the deuterated and non-deuterated forms. The deuterium atoms introduce negligible electronic perturbations, evidenced by identical pKa values (8.90 ± 0.05) and logP values (3.43 ± 0.10), indicating preserved lipophilicity and ionization behavior [3] [9]. Molecular docking studies demonstrate equivalent binding modes to acetylcholinesterase, with identical interaction energies and binding site residues engaged [6].
Kinetic Isotope Effects on Metabolism:The primary functional distinction lies in altered metabolic stability due to the kinetic isotope effect (KIE). Deuterium substitution at the benzylic methylene position reduces first-pass metabolism by cytochrome P450 enzymes (CYP2D6 and CYP3A4), as cleavage of the stronger C-D bond (bond dissociation energy ~439 kJ/mol) is slower than the C-H bond (~422 kJ/mol) [2] [9]. In vitro studies show significantly decreased formation rate of the major metabolite 6-O-desmethyl donepezil (D6) via CYP3A4-mediated O-demethylation when deuterated at the benzyl position. This translates to an approximately 25% increase in plasma half-life in preclinical models [2] [6].
Analytical Utility:The 7 Da mass difference creates distinct chromatographic and mass spectrometric signatures without altering retention times in reversed-phase HPLC. This enables Donepezil-d7 hydrochloride to serve as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of non-deuterated donepezil in biological matrices, eliminating matrix effects and ensuring analytical precision [3]. Validated methods demonstrate excellent linearity (0.020–50 ng/mL) with inter- and intra-batch accuracy of 98.0–110.0% and precision (CV) <8% when using the deuterated analog as an internal standard [3] [6].
Table 4: Comparative Analysis of Donepezil-d7 HCl and Non-Deuterated Donepezil HCl
Property | Donepezil-d7 Hydrochloride | Non-Deuterated Donepezil HCl | Significance of Difference |
---|---|---|---|
Molecular Weight | 423.00 g/mol | 416.96 g/mol | +7 Da (enables MS discrimination) |
[M+H]⁺ (ESI-MS) | m/z 387.2 | m/z 380.2 | Distinct mass for quantification |
Plasma Half-Life (Preclinical) | ~25 hours | ~20 hours | 25% increase due to metabolic stabilization |
CYP3A4 Metabolism Rate | Reduced by 30–40% | Reference rate | Kinetic isotope effect |
Chromatographic Retention | Identical to non-deuterated form | Reference retention | Ideal internal standard properties |
AChE Inhibition (IC₅₀) | 8–12 nM (equivalent to non-deuterated) | 8.12 nM (bovine); 11.6 nM (human) | Pharmacological equivalence |
logP | 3.43 ± 0.10 | 3.43 ± 0.10 | Identical lipophilicity |
The deuterated analog thus serves two primary research functions: (1) as a metabolic probe to study the pharmacokinetic profile of donepezil without isotopic interference, and (2) as an analytical standard for sensitive quantification of the parent drug in complex biological matrices. The structural and electronic preservation ensures that deuterium effects arise solely from altered reaction kinetics at labeled positions rather than fundamental changes in molecular recognition or distribution [2] [3] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7